molecular formula C17H25N3O B2443149 2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide CAS No. 861428-66-2

2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide

Cat. No. B2443149
CAS RN: 861428-66-2
M. Wt: 287.407
InChI Key: CNCPLYNWWZVCFI-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring system, and an amide group, which is a common functional group in biochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole group would contribute to the compound’s aromaticity, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzimidazole group is relatively stable due to its aromaticity, while the amide group could be involved in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the amide group could enhance its solubility in water .

Scientific Research Applications

Synthetic Methodologies

Research in synthetic chemistry has developed methods that may be applicable to synthesizing compounds like 2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide. For example, the β-lithiations of carboxamides lead to the synthesis of β-substituted-α,β-unsaturated amides, which are key intermediates in organic synthesis for constructing complex molecules (Katritzky, Szajda, & Lam, 1993). Similarly, the phosphine-mediated reductive cyclisation of ortho-nitro-anilides to benzimidazoles showcases a method that could potentially be applied or adapted for the synthesis of related benzimidazole derivatives (Duchek & Vasella, 2011).

Biological Activities

Compounds structurally related to 2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide have been explored for various biological activities. For instance, new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives show promise as potential antiepileptic drugs (Kamiński et al., 2015). Additionally, the synthesis and characterization of alkylaluminium benzimidazolates and their application in the ring-opening polymerization of ε-caprolactone highlight the relevance of benzimidazole derivatives in material science (Shen et al., 2010).

Antimicrobial and Cytotoxicity Studies

Benzimidazole-based Schiff base copper(II) complexes have been synthesized and evaluated for their DNA binding, cellular DNA lesion, and cytotoxicity against various cancer cell lines, showcasing the therapeutic potential of benzimidazole derivatives (Paul et al., 2015). This indicates that derivatives like 2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide could be explored for similar biological applications.

Ionic Liquids and Material Science

The development of new families of salts, including quaternary ammonium, N-alkyl-N-methylpyrrolidinium, or 1-alkyl-3-methylimidazolium dicyanamides, demonstrates the use of related compounds in creating low-viscosity ionic liquids for various applications, from solvents to electrochemical systems (Macfarlane et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

2-methyl-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-12(2)11-20-15-8-6-5-7-14(15)19-16(20)9-10-18-17(21)13(3)4/h5-8,12-13H,9-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCPLYNWWZVCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide

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